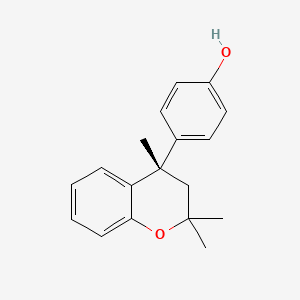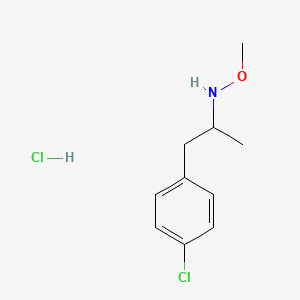
dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride: is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and an aminopropane backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced to 4-chloroamphetamine, which is subsequently reacted with methanol and hydrochloric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction can produce 4-chloroamphetamine .
Applications De Recherche Scientifique
Chemistry: In chemistry, dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride is used as a precursor for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals .
Biology: This compound is utilized in biological research to study its effects on cellular processes and its potential as a therapeutic agent. It is often used in experiments to investigate its interactions with biological molecules and pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain medical conditions .
Industry: Industrially, this compound is employed in the manufacture of specialty chemicals and as an intermediate in the production of various commercial products .
Mécanisme D'action
The mechanism of action of dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-aminopropane: Similar in structure but lacks the methoxy group.
4-Chloroamphetamine: Shares the chlorophenyl and aminopropane backbone but differs in functional groups.
4-Chloromethamphetamine: Similar backbone with variations in substituents
Uniqueness: dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride is unique due to the presence of both the methoxy and aminopropane groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and research applications .
Propriétés
Numéro CAS |
90945-04-3 |
|---|---|
Formule moléculaire |
C10H15Cl2NO |
Poids moléculaire |
236.13 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-methoxypropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-8(12-13-2)7-9-3-5-10(11)6-4-9;/h3-6,8,12H,7H2,1-2H3;1H |
Clé InChI |
FOIUMYIZJRIYAP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)Cl)NOC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


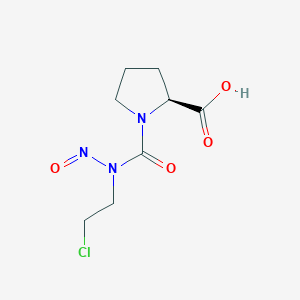
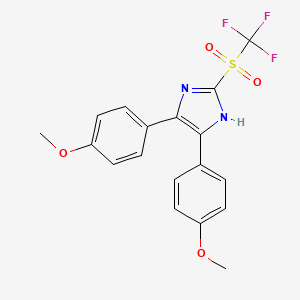
![4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol](/img/structure/B12777732.png)
![(5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12777742.png)
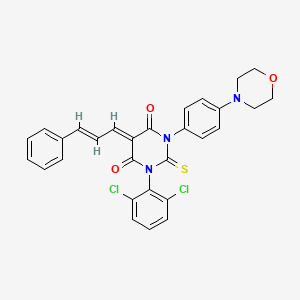

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
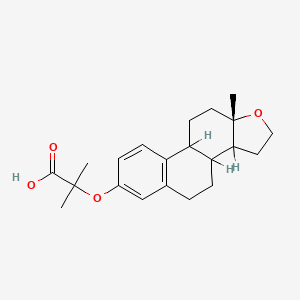
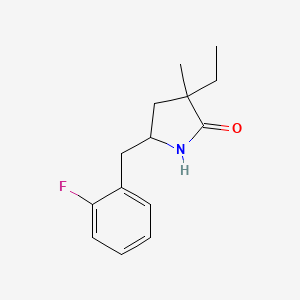
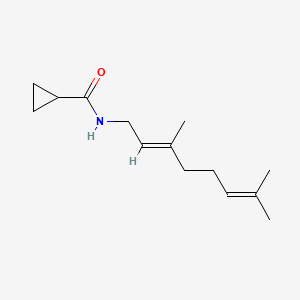
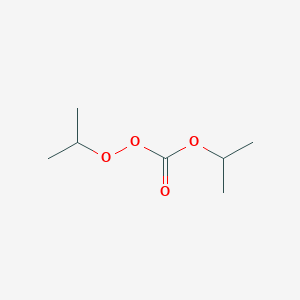
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)

